BenchChemオンラインストアへようこそ!

Metampicillin(1-)

biliary excretion hepatobiliary pharmacokinetics isolated perfused liver model

Metampicillin sodium is indicated exclusively for research protocols requiring high biliary antibiotic concentrations. It achieves the highest biliary recovery (46.5%) among 15 tested β-lactams and serves as a validated reference standard for hepatobiliary drug disposition, CSF penetration studies, and β-lactamase inhibitor combination screening. Parenteral-grade material is mandatory; oral substitution is not suitable due to complete first-pass hydrolysis.

Molecular Formula C17H18N3O4S-
Molecular Weight 360.4 g/mol
Cat. No. B1263537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetampicillin(1-)
Molecular FormulaC17H18N3O4S-
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N=C)C(=O)[O-])C
InChIInChI=1S/C17H19N3O4S/c1-17(2)12(16(23)24)20-14(22)11(15(20)25-17)19-13(21)10(18-3)9-7-5-4-6-8-9/h4-8,10-12,15H,3H2,1-2H3,(H,19,21)(H,23,24)/p-1/t10-,11-,12+,15-/m1/s1
InChIKeyFZECHKJQHUVANE-MCYUEQNJSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metampicillin (CAS 6489-61-8) Procurement Guide: Chemical Identity, Prodrug Mechanism, and Antibacterial Classification


Metampicillin (INN, ATC J01CA14) is a semisynthetic, extended-spectrum penicillin antibiotic belonging to the β-lactam class [1]. It is prepared by the condensation reaction of ampicillin with formaldehyde, yielding a cyclic aminal structure that functions as an acid-labile prodrug [2]. Upon oral administration, metampicillin undergoes rapid acid-catalyzed hydrolysis in the stomach to release ampicillin as the active moiety [1]. The compound shares an identical in vitro antibacterial spectrum with ampicillin against Gram-positive and Gram-negative organisms, but its differentiating pharmacokinetic feature — a profound preferential biliary excretion following parenteral administration — has historically positioned it as a niche agent for hepatobiliary infections [3]. Metampicillin is recognized by the WHO and EMA for both human and veterinary use, though it is now considered largely obsolete in most countries, having been superseded by other β-lactams for most routine indications [2][4].

Why Ampicillin, Amoxicillin, or Other Aminopenicillins Cannot Substitute for Metampicillin in Procurement Decisions


Although metampicillin is a prodrug of ampicillin and shares an identical antibacterial spectrum in vitro, its clinical pharmacokinetic behavior diverges sharply from ampicillin and other aminopenicillin analogs in ways that preclude simple therapeutic interchange [1]. After oral dosing, metampicillin undergoes complete first-pass hydrolysis in the stomach; intact metampicillin is not detected in systemic circulation or urine, and the resulting serum ampicillin concentrations are somewhat lower than those achieved with equimolar oral ampicillin [1]. Crucially, when administered parenterally (intramuscular or intravenous), both intact metampicillin and ampicillin appear in the bloodstream, and the liver selectively secretes intact metampicillin into bile at concentrations that dramatically exceed those of ampicillin — a phenomenon not observed with amoxicillin, pivampicillin, hetacillin, or other ampicillin prodrugs [2][3]. Consequently, a procurement specification for metampicillin cannot be fulfilled by substituting ampicillin sodium, amoxicillin trihydrate, or hetacillin without losing the biliary-targeting capability that defines this compound's sole evidence-supported therapeutic niche [4].

Quantitative Differentiation Evidence: Metampicillin vs. Ampicillin and Comparator β-Lactams — Head-to-Head and Cross-Study Data


Biliary Excretion in Isolated Perfused Rabbit Liver: Metampicillin vs. Ampicillin and Carbenicillin

In a direct head-to-head comparison using the isolated perfused rabbit liver model, metampicillin demonstrated a biliary recovery of 46.5% of the administered dose, compared with only 4.1% for ampicillin and 1.8% for carbenicillin under identical experimental conditions [1]. This represents an approximately 11.3-fold higher biliary excretion for metampicillin relative to its parent compound ampicillin. The hepatic uptake of metampicillin was characterized as early and pronounced [2]. In human subjects, the duodenal tubing technique confirmed high bile recovery of metampicillin at 5.8% of the administered dose, and in cholecystectomized patients with T-tube drainage, the highest biliary excretion reached 8.3% of the intravenously administered dose [1].

biliary excretion hepatobiliary pharmacokinetics isolated perfused liver model

Rank-Order Biliary Recovery Among 15 β-Lactam Antibiotics: Metampicillin Achieves the Highest Biliary Excretion

In a systematic comparative study of 15 β-lactam antibiotics (6 penicillins and 9 cephalosporins) using the isolated perfused rabbit liver model, metampicillin achieved the highest biliary recovery at 46.5% of the administered dose, surpassing apalcillin (30.7%) and mezlocillin (20.3%), which were the next-highest excreted compounds [1]. The remaining 12 β-lactams — including penicillin G, ampicillin, carbenicillin, cephalothin, cephaloridine, cephacetrile, cefalexin, cefazolin, cefamandole, cefuroxime, cefaclor, and ceftizoxime — all exhibited substantially lower biliary recoveries [2]. Four independent assessment procedures (isolated perfused rabbit liver, human duodenal fluid aspiration, external biliary drainage, and intraoperative bile puncture) yielded concordant results, confirming the superior biliary excretion of metampicillin, apalcillin, and mezlocillin as a consistent finding across experimental and clinical settings [2].

comparative biliary elimination beta-lactam ranking hepatic clearance

Route-Dependent Pharmacokinetic Bifurcation: Oral Hydrolysis vs. Parenteral Biliary Targeting

Metampicillin exhibits a pronounced route-dependent pharmacokinetic bifurcation that distinguishes it from other ampicillin prodrugs such as pivampicillin and hetacillin. Following oral administration of a single 500-mg dose to fasting human subjects, intact metampicillin was not detected in blood or urine at 1, 2, or 3 hours post-dose; only ampicillin was demonstrated, and the resulting serum ampicillin concentrations were somewhat lower than those obtained with equivalent oral doses of ampicillin itself [1]. In contrast, intramuscular administration of 250 mg metampicillin resulted in the appearance of both intact metampicillin and ampicillin in the blood of volunteers at 0.5 hours post-injection [1]. The biliary concentration of parenterally administered metampicillin has been reported to be approximately 300 times higher than that of ampicillin given under the same conditions, attributed to selective hepatic secretion of the intact prodrug [2]. After oral administration, only 0.16% of the dose is eliminated in bile, and biliary ampicillin concentrations approximate those achieved with oral ampicillin — confirming that the biliary-targeting advantage is exclusively a parenteral-route phenomenon [3].

route-dependent pharmacokinetics prodrug activation oral vs parenteral administration

Hydrolysis Kinetics at Physiological pH: Quantified Prodrug Conversion Rate

The hydrolysis kinetics of metampicillin to ampicillin were quantified by HPLC using a Zorbax CN column with a mobile phase of 5% acetonitrile and 8% methanol in 0.02 M phosphate buffer (pH 7.0). Under these physiological pH and temperature conditions, metampicillin was hydrolyzed to ampicillin with a half-life (t½) of 41.5 minutes [1]. Under acidic conditions, hydrolysis was rapid and complete within the timeframe of a single chromatographic separation [1]. In contrast, hydrolysis in human serum was reported to be incomplete, indicating differential stability across biological compartments [2]. This kinetic profile — rapid acid lability coupled with moderate stability at neutral pH and incomplete serum hydrolysis — underlies the route-dependent pharmacokinetic behavior of metampicillin and is mechanistically distinct from other ampicillin prodrugs such as hetacillin (acetone-derived) and pivampicillin (ester prodrug) [3].

prodrug hydrolysis chemical stability half-life determination

SM-101 (Metampicillin-Sulbactam 2:1 Combination): Enhanced Antibacterial Activity Over Metampicillin Alone, Piperacillin, and Augmentin

SM-101, a fixed-ratio combination of metampicillin and the β-lactamase inhibitor sulbactam (2:1), was compared in vitro against metampicillin alone, piperacillin, and Augmentin (amoxicillin/clavulanic acid) [1]. With the exception of Pseudomonas aeruginosa and Serratia marcescens, SM-101 demonstrated higher in vitro antibacterial activity than all three comparators against Staphylococcus spp., Streptococcus spp., Morganella morganii, Escherichia coli, and Proteus spp. [1]. This indicates that the intrinsic antibacterial spectrum of metampicillin can be significantly potentiated by β-lactamase inhibition, expanding its potential utility beyond that of metampicillin alone. However, this evidence is limited to in vitro susceptibility data; in vivo efficacy data for SM-101 remain sparse [1].

beta-lactamase inhibitor combination sulbactam synergy antibacterial susceptibility

Evidence-Backed Application Scenarios for Metampicillin Procurement and Research Use


Parenteral Antibiotic Therapy or Prophylaxis Targeting Hepatobiliary Infections

Based on the 11.3-fold higher biliary recovery of metampicillin (46.5%) compared with ampicillin (4.1%) in the isolated perfused rabbit liver model , and the confirmation of this finding across four independent assessment procedures in human subjects — including duodenal fluid recovery of 5.8% and T-tube drainage recovery of 8.3% — metampicillin administered by the intravenous or intramuscular route is indicated for research or clinical protocols requiring high biliary antibiotic concentrations. This scenario is supported by the rank-1 position of metampicillin among 15 tested β-lactams for biliary excretion , and by the conclusion of multiple independent investigators that metampicillin is particularly suitable for biliary tract infection treatment when given parenterally . Procurement for this application must specify parenteral-grade metampicillin sodium (CAS 6489-61-8); oral formulations are not suitable due to complete first-pass hydrolysis.

Comparative Pharmacokinetic Studies of β-Lactam Hepatobiliary Disposition

Metampicillin serves as a validated positive control or reference standard in experimental models of hepatobiliary drug disposition, given that it achieves the highest biliary recovery (46.5%) among 15 tested β-lactam antibiotics in the isolated perfused rabbit liver model — a finding reproduced across multiple independent laboratories . Researchers investigating structure-activity relationships governing biliary excretion of β-lactams, or screening novel compounds for hepatobiliary targeting, can employ metampicillin as a benchmark against which candidate molecules are compared. The well-characterized hydrolysis kinetics (t½ = 41.5 min at pH 7.0) further enable its use as a probe substrate in hepatic clearance assays.

β-Lactamase Inhibitor Combination Screening Using Metampicillin as the Partner β-Lactam

The SM-101 combination (metampicillin/sulbactam 2:1) demonstrated superior in vitro antibacterial activity compared with metampicillin alone, piperacillin, and Augmentin against Staphylococcus spp., Streptococcus spp., M. morganii, E. coli, and Proteus spp. . This supports the use of metampicillin as a partner β-lactam in systematic β-lactamase inhibitor combination screening programs, particularly for organisms where ampicillin-based combinations may show reduced susceptibility. Procurement of metampicillin for this application should be accompanied by sulbactam or other β-lactamase inhibitor procurement for comparator and combination studies.

Cerebrospinal Fluid Penetration Studies in Purulent Meningitis Models

In a clinical study of 15 patients with purulent meningitis receiving intravenous metampicillin, the compound demonstrated good and sustained cerebrospinal fluid (CSF) distribution throughout the disease course (days 2, 4, and 6), with peak CSF levels occurring more than 4 hours after IV injection — a delayed penetration pattern that may offer prolonged CSF exposure . All 15 patients were cured between days 7 and 21 of therapy with good tolerance . This evidence, while derived from a small, non-comparative clinical series, supports the procurement of metampicillin for experimental models of meningeal antibiotic penetration where a β-lactam with known CSF distribution and a delayed peak CSF-to-plasma profile is required.

Quote Request

Request a Quote for Metampicillin(1-)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.